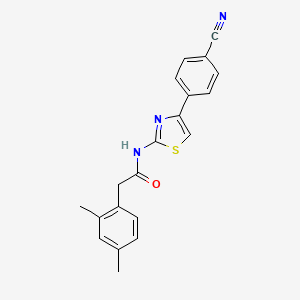

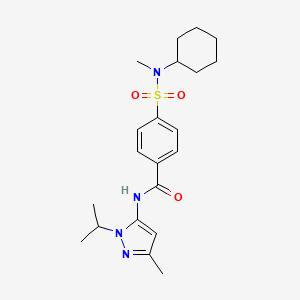

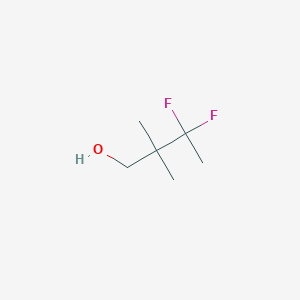

3-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(furan-3-ylmethylene)benzenesulfonamides has been achieved via a gold(I)-catalyzed cascade reaction, starting from easily accessible materials and involving a rare 1,2-alkynyl migration onto a gold carbenoid. This method enriches the chemistry of gold carbenoids with respect to group migration (Wang et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various techniques, including X-ray crystallography and Hirshfeld surface analysis. For instance, 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate demonstrated nanomolar inhibitory activity against hepatitis B virus in vitro, with its structure confirmed by X-ray analysis (Ivachtchenko et al., 2019).

Chemical Reactions and Properties

A novel rearrangement reaction based on the structure of N-fluoro-N-alkyl benzenesulfonamide was developed, showcasing a concerted mechanism involving 1,2-aryl migration and the departure of the fluorine anion via an SN2 mechanism. This reaction features mild conditions and a broad substrate scope (Wang et al., 2018).

Physical Properties Analysis

The crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide and its derivatives have been investigated, revealing two-dimensional architecture and intermolecular interactions through Hirshfeld surface analysis. These studies help in understanding the relationship between crystal structures and physical properties (Suchetan et al., 2015).

Chemical Properties Analysis

Benzenesulfonamide derivatives, including those with fluorine substitutions, have shown to possess antimicrobial and antidiabetic activities, highlighting the significant impact of fluorine substitution on their biological activities. The comparative biological screening between fluorinated and non-fluorinated analogs has been performed, underscoring the importance of fluorine in enhancing the biological properties of these compounds (Faidallah & Khan, 2012).

Aplicaciones Científicas De Investigación

Synthesis and NMR Studies

A set of 2-fluoro- and 3-fluoro-substituted thiophenes, pyrroles, and furans, including compounds similar in structure to "3-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide," have been synthesized. These studies involve treatment with N-fluorodibenzenesulfonamide, highlighting the importance of fluorine substitution in heterocyclic chemistry. The NMR studies provide detailed insights into the electronic effects of fluorine substitution on molecular structure and dynamics, showcasing the application of these compounds in understanding molecular interactions and reactivity patterns (Dvornikova et al., 2003).

Theoretical and X-ray Characterization

Research on tetrahydro-diepoxybenzo[de]isoquinoline derivatives, obtained via cycloaddition reactions involving furan-ylmethyl benzenesulfonamides, includes X-ray characterization and theoretical studies. These investigations reveal the significance of halogen bonding in the molecular structure, demonstrating the potential of fluorinated compounds in designing new materials with unique properties. Theoretical analyses using DFT calculations and X-ray characterization shed light on the molecular geometry and electronic structure of these compounds, providing a foundation for their application in materials science and molecular engineering (Grudova et al., 2020).

Gold(I)-Catalyzed Synthesis

A variety of N-(furan-3-ylmethylene)benzenesulfonamides were synthesized through a gold(I)-catalyzed cascade reaction, highlighting the role of gold catalysis in organic synthesis. This pathway includes a rare 1,2-alkynyl migration onto a gold carbenoid, enriching the chemistry of gold carbenoids and providing new avenues for the synthesis of complex organic molecules. The study demonstrates the utility of these compounds in organic synthesis, exploring new reactions and mechanisms (Wang et al., 2014).

Propiedades

IUPAC Name |

3-fluoro-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O3S2/c17-14-2-1-3-15(10-14)24(20,21)18-11-16(13-4-7-22-12-13)19-5-8-23-9-6-19/h1-4,7,10,12,16,18H,5-6,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXRCPMFZMLORI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNS(=O)(=O)C2=CC=CC(=C2)F)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2486683.png)

![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2486685.png)

![N'-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2486695.png)

![1-(3-Ethoxyphenyl)-7-ethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2486700.png)